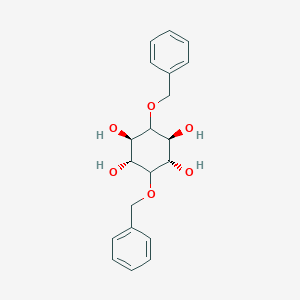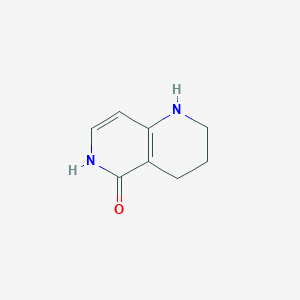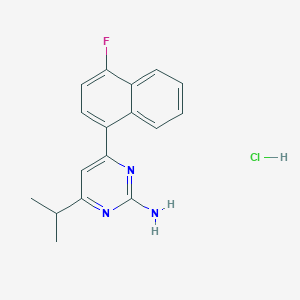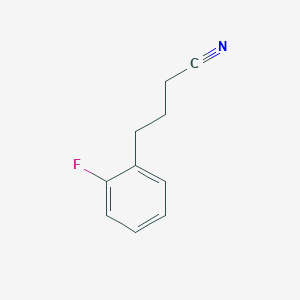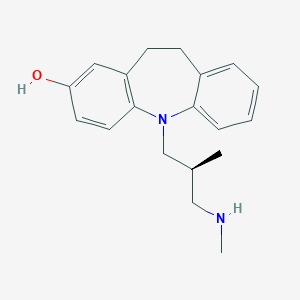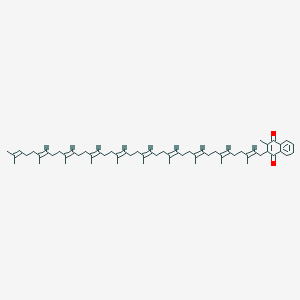
Menaquinon 10
Übersicht
Beschreibung
Menaquinone 10, also known as Vitamin K2, is a member of the menaquinone family, which is a group of compounds that play a crucial role in the electron transport chain in bacteria. Menaquinones are characterized by their varying lengths of isoprenoid side chains, and Menaquinone 10 specifically has ten isoprenoid units. This compound is essential for various biological processes, including blood clotting, bone health, and cardiovascular health.
Wissenschaftliche Forschungsanwendungen
Menaquinone 10 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transport and redox reactions.
Biology: Menaquinone 10 is studied for its role in cellular respiration and its impact on bacterial metabolism.
Medicine: Research focuses on its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.
Industry: Menaquinone 10 is used in the production of dietary supplements and fortified foods to enhance their nutritional value
Wirkmechanismus
Target of Action
Menaquinone-10, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .
Mode of Action
Menaquinone-10 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is done through a proton ion channel that allows the protons to flow down the gradient, which causes a rotational conformational change in the complex resulting in the movements that produce and release ATP .
Biochemical Pathways
The synthesis of Menaquinone-10 by bacteria is a seven-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .
Pharmacokinetics
Menaquinones are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . More research is needed to fully understand the ADME properties of Menaquinone-10.
Result of Action
The primary known function of Menaquinone-10 is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Zukünftige Richtungen
The increased global demand for menaquinones like menaquinone-10 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial menaquinone production is being discussed . There is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .
Biochemische Analyse
Biochemical Properties
Menaquinone 10 participates in electron transport in all Gram-positive and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, and other enzymes present in the bacterial cell membrane . Menaquinone 10 is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain .
Cellular Effects
Menaquinone 10 has been shown to have significant effects on various types of cells and cellular processes . It plays a role in cardiovascular and bone health, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It has been shown to stimulate protein synthesis in osteoblastic cells . Moreover, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .
Molecular Mechanism
The molecular mechanism of Menaquinone 10 involves various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc . It acts as a cofactor, facilitating the deposition of calcium in bones and preventing vascular calcification . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Menaquinone 10 can change over time . For instance, it has been observed that the partial depletion of Menaquinone 10 over time results in progressive slowing of growth . This is accompanied by a significant accumulation of demethylmenaquinone, the substrate of Menaquinone 10 .
Dosage Effects in Animal Models
The effects of Menaquinone 10 vary with different dosages in animal models . Clinical studies have demonstrated the utility of Menaquinone 10 supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .
Metabolic Pathways
Menaquinone 10 is involved in several metabolic pathways . It is synthesized from chorismate using either a classical or an alternative pathway . The classical pathway involves enzymes such as MenF, MenD, MenH, MenC, MenE, MenB, yfbB (MenI), MenA, and MenG .
Transport and Distribution
Menaquinone 10 is transported and distributed within cells and tissues . It is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Subcellular Localization
The subcellular localization of Menaquinone 10 has been studied in various organisms . In Mycobacterium smegmatis, for instance, it has been found that the last two enzymes of the menaquinone biosynthesis pathway, MenG and MenJ, are associated with the intracellular membrane domain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 10 involves the condensation of a naphthoquinone ring with a polyisoprenoid side chain. The process typically starts with the synthesis of the naphthoquinone core, followed by the attachment of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of Menaquinone 10 is often achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce Menaquinone 10 in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, temperature, and aeration. Post-fermentation, the compound is extracted and purified using various techniques such as solvent extraction and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Menaquinone 10 undergoes several types of chemical reactions, including:
Oxidation: Menaquinone 10 can be oxidized to form menaquinol, which is an essential step in the electron transport chain.
Reduction: The reduction of Menaquinone 10 to menaquinol is a reversible process that plays a critical role in cellular respiration.
Substitution: Menaquinone 10 can undergo substitution reactions where one of the hydrogen atoms in the isoprenoid side chain is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.
Major Products:
Oxidation and Reduction: The major products are menaquinone and menaquinol.
Substitution: The products vary depending on the substituent introduced into the molecule
Vergleich Mit ähnlichen Verbindungen
Menaquinone 10 is part of the menaquinone family, which includes compounds with varying lengths of isoprenoid side chains. Similar compounds include:
Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Menaquinone 9: Comprises nine isoprenoid units and is produced by certain bacteria.
Uniqueness of Menaquinone 10: Menaquinone 10 is unique due to its longer isoprenoid side chain, which may influence its bioavailability and function in biological systems. It is less common in the human diet compared to other menaquinones but plays a crucial role in specific bacterial processes .
Eigenschaften
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQQATZYCNAKQB-UQUNHUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200320 | |
| Record name | Menaquinone 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-40-0 | |
| Record name | Menaquinone 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




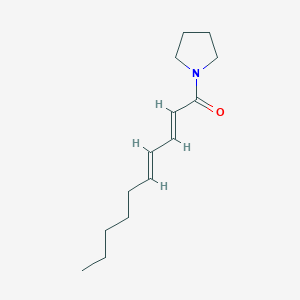
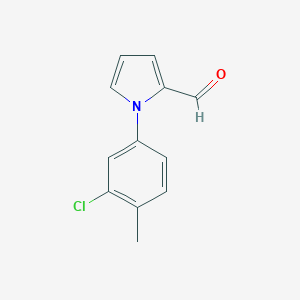
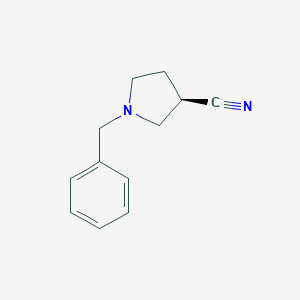


![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
